Ethyl 8-aminoquinoline-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-aminoquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h3-7H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVHSCSRDLFMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 8-Aminoquinoline-6-Carboxylate Scaffolds
Executive Summary
The 8-aminoquinoline (8-AQ) moiety is a privileged structure in medicinal chemistry, most notably anchoring the antimalarial drugs Primaquine and Tafenoquine . While the 6-methoxy substituent characterizes these classic drugs, the 8-aminoquinoline-6-carboxylate scaffold represents a distinct, electronically divergent subclass.
This guide analyzes the 6-carboxylate scaffold as both a pharmacophore and a synthetic tool . Unlike the electron-rich 6-methoxy variants, the 6-carboxylate introduces an electron-withdrawing group (EWG) at the meta position relative to the quinoline nitrogen. This alteration significantly impacts the pKa of the ring nitrogens, the stability of metal complexes (critical for the scaffold's mechanism of action), and offers a versatile handle for late-stage diversification via amidation.
Structural & Physicochemical Profile
Electronic Divergence from Primaquine
The biological activity of 8-aminoquinolines is often linked to their ability to cycle between oxidized and reduced states (redox cycling), generating reactive oxygen species (ROS) that kill parasites (e.g., Plasmodium hypnozoites).
-
Primaquine (6-OMe): The electron-donating methoxy group stabilizes the quinoline cation radical and facilitates metabolic hydroxylation at C-5.
-
6-Carboxylate Scaffold: The ester/acid group is an electron-withdrawing group (EWG).
-
Decreased Basicity: The quinoline nitrogen (
) becomes less basic due to the inductive withdrawal of the C6-carbonyl. -
Chelation Stability: 8-AQs form stable 5-membered chelate rings with metals (Cu, Fe). The EWG at C6 weakens the
-Metal bond, potentially altering the redox potential required for biological activity. -
Metabolic Blocking: The carboxylate sterically and electronically deactivates the C5 and C7 positions, potentially reducing the formation of toxic metabolites associated with hemolysis in G6PD-deficient patients.
-
Quantitative Comparison
| Property | 6-Methoxy-8-AQ (Primaquine Core) | 6-Carbomethoxy-8-AQ (Target Scaffold) | Impact |
| Electronic Nature | Electron Donor (+M, -I) | Electron Withdrawing (-M, -I) | Alters redox potential. |
| C5 Reactivity | High (Nucleophilic) | Low (Deactivated) | Resists oxidative metabolism. |
| Solubility | Moderate (Lipophilic) | Tunable | Ester is lipophilic; Acid is polar. |
| Synthetic Utility | Fixed substituent | Versatile Handle | Precursor for amides/heterocycles. |
Synthetic Methodologies
The synthesis of 8-aminoquinoline-6-carboxylates is non-trivial because standard electrophilic aromatic substitution on 8-aminoquinoline occurs at C5 or C7 (ortho/para to the amine), not C6. Therefore, De Novo Synthesis via the Skraup reaction is the authoritative route.
The Modified Skraup Strategy
The most robust protocol utilizes methyl 4-amino-3-nitrobenzoate as the starting material. The presence of the nitro group at the 3-position (ortho to the amine) directs the cyclization, while the carboxylate at the 4-position (para to the amine) ends up at the 6-position of the quinoline ring.
Synthesis Logic Diagram
Caption: Step-wise synthesis of the 8-aminoquinoline-6-carboxylate scaffold via modified Skraup cyclization.
Experimental Protocols
Protocol A: Synthesis of Methyl 8-nitroquinoline-6-carboxylate
Note: This reaction involves violent exotherms (Skraup reaction). Perform behind a blast shield.
-
Reagents:
-
Procedure:
-
In a heavy-walled flask, mix the aniline, oxidant, and glycerol.
-
Add conc.
dropwise with stirring (Caution: Exothermic). -
Heat the mixture to 140°C . The reaction will likely exhibit a delayed exotherm; maintain temperature control carefully.
-
Reflux for 4 hours until the starting material is consumed (monitor by TLC).
-
Workup: Pour the dark tarry mixture onto crushed ice. Neutralize with ammonium hydroxide (
) to pH 8. -
Extract with ethyl acetate (
). The organic layer will contain the nitro-quinoline. -
Purify via flash column chromatography (Hexane/EtOAc) to isolate the pale yellow solid.
-
Protocol B: Reduction to Methyl 8-aminoquinoline-6-carboxylate
Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation if the ester is sensitive or if halogen substituents are present.
-
Reagents:
-
Methyl 8-nitroquinoline-6-carboxylate (1.0 eq)
-
Iron powder (5.0 eq)
-
Glacial Acetic Acid (solvent) or
in EtOH/H2O.
-
-
Procedure:
-
Suspend the nitro compound in ethanol/water (4:1) with ammonium chloride (3.0 eq).
-
Heat to 80°C.
-
Add Iron powder portion-wise.
-
Stir vigorously at reflux for 2 hours. The yellow color of the nitro compound should fade to a fluorescent/brown amine color.
-
Workup: Filter hot through Celite to remove iron oxides.
-
Concentrate the filtrate.[2] Dilute with water and extract with dichloromethane (DCM).
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (DCM/MeOH).
-
Medicinal Chemistry Applications
C-H Activation Directing Group (DG)
The 8-aminoquinoline moiety is widely used as a bidentate DG for functionalizing C(sp3)-H bonds (Daugulis/Chatani chemistry).
-
Effect of 6-Carboxylate: The electron-withdrawing nature of the 6-carboxylate makes the amide N-H (formed when attached to a substrate) more acidic . This facilitates the initial deprotonation step by the metal catalyst (Pd(OAc)2 or Cu(OAc)2).
-
Trade-off: It reduces the Lewis basicity of the quinoline nitrogen, potentially weakening the stabilization of the high-valent metal intermediate. This scaffold is ideal for substrates that are difficult to deprotonate but require a highly reactive catalyst species.
Antimalarial Optimization
The 6-carboxylate provides a "exit vector" that does not exist in Primaquine.
-
Solubility: The methyl ester can be hydrolyzed to the acid (Zwitterionic at physiological pH) or converted to polar amides (e.g., morpholine amide).
-
Target Engagement: The 6-position projects into the solvent-exposed region of the heme-binding pocket (in malaria parasites), allowing for the attachment of bulky groups without steric clash.
SAR Decision Logic
Caption: Strategic derivatization pathways for the 8-aminoquinoline-6-carboxylate scaffold.
References
-
Skraup Synthesis Variants: Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98. Link
-
8-Aminoquinoline as Directing Group: Daugulis, O., et al. (2014). "8-Aminoquinoline-Directed C–H Functionalization." Accounts of Chemical Research, 47(10), 3037–3049. Link
-
Antimalarial SAR: Vale, N., et al. (2009). "Primaquine analogues: A survey of the literature." European Journal of Medicinal Chemistry, 44(3), 937-953. Link
-
Iron Reduction Protocol: Ramadas, S., & Srinivasan, N. (1992). "Selective reduction of nitro compounds." Synthetic Communications, 22(22), 3189-3195. Link
-
Tafenoquine Structure & Mechanism: Eudailey, J., et al. (2018). "Tafenoquine: A Novel 8-Aminoquinoline for Malaria." Journal of Pharmacology and Experimental Therapeutics. Link
Sources
Methodological & Application
Application Note: High-Purity Synthesis of Ethyl 8-Aminoquinoline-6-Carboxylate
Executive Summary & Application Scope
This technical guide details the robust synthesis of ethyl 8-aminoquinoline-6-carboxylate starting from ethyl 4-amino-3-nitrobenzoate .[1]
The 8-aminoquinoline moiety is a privileged pharmacophore in medicinal chemistry (e.g., antimalarials like Tafenoquine) and a critical bidentate directing group for transition-metal-catalyzed C–H functionalization.[1] The 6-carboxylate functionality provides a versatile handle for further elaboration into amides, alcohols, or heterocycles.[1]
This protocol prioritizes safety and scalability , replacing the historically violent and toxic variations of the Skraup reaction with a controlled, modified Doebner-Miller/Skraup approach using sulfonated oxidants, followed by a chemoselective reduction.
Retrosynthetic Strategy & Logic
The synthesis relies on constructing the pyridine ring onto the existing benzene scaffold (Skraup Annulation) followed by functional group manipulation.
Strategic Analysis[1]
-
Regiochemistry: The starting material, ethyl 4-amino-3-nitrobenzoate, possesses a free ortho position (position 6 relative to the aniline nitrogen).[1] In the Skraup reaction, cyclization occurs exclusively at this unsubstituted ortho position due to the blocking effect of the nitro group at the other ortho site.
-
Numbering Shift: Upon quinoline formation:
-
Reduction: A selective reduction converts the 8-nitro group to the target 8-amine without hydrolyzing the 6-ethyl ester.[1]
Visual Pathway (Graphviz)
Figure 1: Retrosynthetic disconnection showing the two-step assembly of the quinoline core.[1]
Phase 1: The Modified Skraup Annulation
Objective: Cyclization of ethyl 4-amino-3-nitrobenzoate to ethyl 8-nitroquinoline-6-carboxylate.
Critical Mechanistic Insight
The classical Skraup reaction uses nitrobenzene as the oxidant and solvent, which often leads to violent exotherms ("runaway reactions"). This protocol utilizes Sodium m-nitrobenzenesulfonate (Ludigol) or a controlled addition of Iodine/KI .[1] This moderator acts as a water-soluble oxidant that allows for better temperature control and easier workup.[1]
Materials & Reagents
| Reagent | Equiv.[1][2][3][4] | Role |
| Ethyl 4-amino-3-nitrobenzoate | 1.0 | Substrate |
| Glycerol | 3.5 | C3 Fragment Source |
| Conc.[1] Sulfuric Acid (H₂SO₄) | 4.0 | Solvent/Catalyst |
| Sodium m-nitrobenzenesulfonate | 0.6 | Oxidant |
| Ferrous Sulfate (FeSO₄[1]·7H₂O) | 0.05 | Moderator (radical scavenger) |
| Water/Ice | N/A | Quenching |
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (essential for viscosity), a reflux condenser, and an internal temperature probe.
-
Mixing: Add Ethyl 4-amino-3-nitrobenzoate (10.0 g, 47.6 mmol), Sodium m-nitrobenzenesulfonate (6.4 g, 28.5 mmol), Glycerol (15.3 g, 166 mmol), and Ferrous Sulfate (0.66 g) to the flask.
-
Acid Addition (Exotherm Control):
-
Cool the mixture to 0–5 °C in an ice bath.
-
Add Conc. H₂SO₄ (12 mL) dropwise via an addition funnel. Caution: The mixture will become thick and generate heat.
-
-
Reaction:
-
Workup:
-
Cool the dark syrup to ~60 °C.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the suspension to pH 8–9 using 25% Ammonium Hydroxide (NH₄OH) . Note: The product may precipitate as a tan/brown solid.
-
-
Isolation:
-
Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient) if necessary.
-
Expected Yield: 55–65% Appearance: Yellow to light brown solid.[1]
Phase 2: Chemoselective Nitro Reduction
Objective: Reduction of the 8-nitro group to the 8-amino functionality without affecting the ester or the quinoline ring.[1]
Method Selection
While Iron/Acetic acid (Fe/AcOH) is a common reductant, it can sometimes lead to partial hydrolysis of the ester or difficult iron waste removal. Catalytic Hydrogenation (Pd/C) is preferred for its cleanliness and high yield in this specific substrate.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4] | Role |
| Ethyl 8-nitroquinoline-6-carboxylate | 1.0 | Substrate |
| 10% Palladium on Carbon (Pd/C) | 10 wt% | Catalyst |
| Ethanol (EtOH) | Solvent | (0.1 M conc.)[1] |
| Hydrogen Gas (H₂) | Balloon | Reductant |
Step-by-Step Protocol
-
Setup: Use a standard hydrogenation flask or a thick-walled pressure bottle.
-
Loading:
-
Dissolve Ethyl 8-nitroquinoline-6-carboxylate (5.0 g, 20.3 mmol) in Ethanol (200 mL).
-
Safety: Under an Argon blanket, carefully add 10% Pd/C (0.5 g). Warning: Dry Pd/C is pyrophoric.[1] Keep wet with solvent.
-
-
Reaction:
-
Evacuate the flask and backfill with Nitrogen (3x).[2]
-
Evacuate and backfill with Hydrogen (balloon pressure is sufficient).
-
Stir vigorously at Room Temperature (20–25 °C) for 4–6 hours.
-
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow) should disappear, replaced by a fluorescent blue-ish spot (amine).
-
Workup:
-
Purification: The product is usually pure enough for use.[1] If needed, recrystallize from Ether/Hexanes.[1]
Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.[1]
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing critical temperature control points in Phase 1 and the clean filtration process in Phase 2.
Analytical Validation & Troubleshooting
Analytical Expectations
-
¹H NMR (CDCl₃, 400 MHz):
-
Quinoline Ring: Look for the characteristic pattern of the pyridine protons (dd at ~8.8 ppm, dd at ~8.2 ppm, dd at ~7.5 ppm).
-
Benzene Ring: Two doublets (meta-coupling ~2 Hz) typically around 7.5–8.5 ppm representing H-5 and H-7.[1]
-
Amine: Broad singlet at ~4.0–5.0 ppm (exchangeable with D₂O).
-
Ethyl Ester: Quartet at ~4.4 ppm (2H) and Triplet at ~1.4 ppm (3H).
-
-
Mass Spectrometry (ESI+): [M+H]⁺ peak corresponding to Molecular Weight (Calculated: ~216.24 g/mol ).
Scientist-to-Scientist Troubleshooting
-
Issue: Low Yield in Skraup Reaction.
-
Issue: "Tar" formation.
-
Issue: Ester Hydrolysis.
References
-
Skraup Synthesis Overview & Mechanism
-
Synthesis of 8-Aminoquinolines (General Protocols)
-
Reduction of Nitro Compounds to Amines (Indium/Ammonium Chloride Method - Alternative)
-
8-Aminoquinoline Utility in C-H Activation
-
Daugulis, O., et al. "Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds".[1]
- Context: Highlights the importance of the 8-aminoquinoline scaffold as a directing group.
-
Sources
Application Note: High-Performance C(sp³)-H Functionalization Using Ethyl 8-aminoquinoline-6-carboxylate
Executive Summary
This guide details the application of ethyl 8-aminoquinoline-6-carboxylate (E-8-AQ) as an advanced auxiliary for transition-metal-catalyzed C–H activation. While the parent 8-aminoquinoline (8-AQ) is the industry standard for "Daugulis-type" bidentate direction, the 6-carboxylate derivative offers distinct electronic and physicochemical advantages. The electron-withdrawing ethyl ester moiety at the C6 position modulates the acidity of the amide N–H bond, facilitating easier deprotonation and metalation, while simultaneously improving the solubility of the auxiliary-substrate complex in organic solvents.
Introduction & Mechanistic Rationale
The "Daugulis Effect"
The 8-aminoquinoline auxiliary functions as an
Why this compound?
The specific choice of the 6-carboxylate derivative is driven by three factors:
-
Electronic Activation: The ester is an Electron-Withdrawing Group (EWG). By pulling electron density from the quinoline ring, it increases the acidity of the amide proton. This accelerates the formation of the active anionic amidate species (
type) which is often the rate-determining step in catalysis. -
Solubility Profile: Many 8-AQ substrates suffer from poor solubility in non-polar solvents (e.g., toluene,
-trifluorotoluene). The lipophilic ethyl chain improves solubility, preventing catalyst crashing and allowing for higher concentration reactions. -
Orthogonal Removal: The ester provides a secondary handle. While standard acid hydrolysis works, the ester can also be targeted for specific late-stage modifications or hydrolysis-assisted cleavage strategies.
Mechanistic Pathway
The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The high-contrast diagram below illustrates the catalytic cycle, highlighting the critical role of the bidentate coordination.
Caption: Catalytic cycle of Pd(II)-catalyzed C(sp³)-H arylation. The bidentate nature of the 8-AQ derivative stabilizes the high-valent Pd(IV) intermediate.
Experimental Protocols
Protocol A: Installation of the Directing Group
Objective: Coupling the carboxylic acid substrate with this compound. Note: The amine at the 8-position is weakly nucleophilic due to the intramolecular hydrogen bond with the quinoline nitrogen. Standard EDC/NHS couplings often fail. The Acid Chloride method is recommended.
Materials:
-
Substrate (Carboxylic Acid): 1.0 equiv.
-
This compound: 1.1 equiv.
-
Oxalyl Chloride: 1.5 equiv.
-
DMF (Catalytic): 2-3 drops.
-
Dichloromethane (DCM): Anhydrous [0.2 M].
-
Triethylamine (
): 2.0 equiv.
Step-by-Step:
-
Activation: Dissolve the carboxylic acid substrate in anhydrous DCM under
. Cool to 0 °C. Add catalytic DMF followed by dropwise addition of oxalyl chloride. -
Formation: Stir at room temperature (RT) for 2 hours until gas evolution ceases (monitor by TLC for acid consumption).
-
Evaporation: Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: To a separate flask, add this compound and
in DCM. Cool to 0 °C. -
Addition: Cannulate the acid chloride solution into the amine solution slowly.
-
Completion: Warm to RT and stir overnight. Quench with sat.
, extract with DCM, and purify via silica gel flash chromatography (typically Hexanes/EtOAc).
Protocol B: Pd-Catalyzed C(sp³)-H Arylation
Objective: Functionalization of the
Materials:
-
Substrate-DG (from Protocol A): 0.2 mmol (1.0 equiv).
-
Aryl Iodide (Ar-I): 2.0 - 3.0 equiv.[3]
-
Catalyst:
(10 mol%).[4] -
Promoter:
(1.5 equiv) or . -
Solvent: t-Amyl Alcohol or Toluene (anhydrous).
-
Vessel: Sealed pressure tube.
Step-by-Step:
-
Setup: In a glovebox or under a strict Argon stream, add Substrate-DG, Ar-I,
, and AgOAc to a pressure tube. -
Solvation: Add solvent (1.0 - 2.0 mL). Critical: Exclusion of water is vital to prevent hydrolysis of the DG.
-
Reaction: Seal the tube and heat to 110 °C for 12–24 hours. The mixture will turn black (formation of AgI).
-
Workup: Cool to RT. Dilute with DCM and filter through a Celite pad to remove silver salts.
-
Analysis: Concentrate and analyze crude NMR. Purify via column chromatography.[3][4][5]
Protocol C: Removal of the Directing Group
Objective: Recovering the functionalized carboxylic acid.[3] Method: Oxidative Deprotection (Milder than acid hydrolysis).
Step-by-Step:
-
Dissolve the functionalized product in
(3:1). -
Add Ceric Ammonium Nitrate (CAN) (3.0 equiv) at 0 °C.
-
Stir for 2–4 hours. The reaction oxidizes the quinoline ring, rendering the amide bond labile.
-
Extract with EtOAc. The aqueous phase will contain the oxidized quinoline by-products.
Data Summary & Optimization Guide
Solvent & Base Screening Table
Based on standard optimization for 8-AQ systems.
| Solvent | Base/Promoter | Temperature | Yield (Typical) | Notes |
| t-Amyl Alcohol | AgOAc | 110 °C | 85% | Standard Condition. Best for general arylation. |
| Toluene | 130 °C | 70% | Use for highly non-polar substrates. | |
| DCE | 100 °C | 45% | Lower yield; Ag-free conditions are slower. | |
| DMF | AgOAc | 100 °C | <10% | Competitive coordination of solvent inhibits Pd. |
Troubleshooting Matrix
Caption: Decision tree for troubleshooting low conversion in C-H activation reactions.
References
-
Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005).[4] Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society, 127(38), 13154–13155. Link
-
Corbet, M., & De Campo, F. (2013).[6] 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds.[1][3][6][7][8] Angewandte Chemie International Edition, 52(38), 9896–9909.[7] Link
-
Fitzgerald, L. S., & O'Duill, M. L. (2021).[2] A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411–8436. Link
-
Whittaker, R. E., & Dermenci, A. (2023). Electronic Directing Group Modification for Improved Ni(II)-Mediated C(sp3)–H Activation: A Hammett Investigation of 8-Aminoquinoline. Organometallics, 42(17), 2419–2429. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Guide to Directing Group Removal: 8-Aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Amide coupling reaction conditions for ethyl 8-aminoquinoline-6-carboxylate
Application Note: High-Efficiency Amide Coupling Protocols for Ethyl 8-Aminoquinoline-6-Carboxylate
Part 1: Introduction & Chemical Analysis
The Challenge: Electronic Deactivation & Steric Orthogonality this compound presents a unique synthetic challenge that defeats standard "textbook" coupling conditions (e.g., EDC/NHS or DCC).
-
Anilinic Deactivation: The amino group at position 8 is inherently anilinic (
hybridized aromatic amine), significantly less nucleophilic than aliphatic amines. -
The 6-Ester Effect: The ethyl ester at position 6 is a strong electron-withdrawing group (EWG). Through resonance and induction, it pulls electron density from the aromatic ring, further reducing the HOMO energy of the 8-amino lone pair.
-
Peri-Interaction: The amine is flanked by the quinoline nitrogen (N1) and the C7 proton. While N1 offers a binding site for metal catalysis (C-H activation), in amide coupling, it can create steric bulk and potentially sequester protons or coupling reagents.
Strategic Implications To successfully acylate this substrate, we must utilize high-energy electrophiles (acid chlorides) or third-generation uronium coupling agents (HATU) that generate highly reactive active esters (OAt esters). Standard carbodiimides (EDC) alone are insufficient to drive the reaction to completion.
Part 2: Experimental Protocols
Methodology A: The "Gold Standard" (Acid Chloride Activation)
Best for: Robust carboxylic acids, scale-up, and cost-efficiency.
This method generates the acid chloride in situ, the most potent electrophile available for this transformation. It overcomes the poor nucleophilicity of the amine by sheer electrophilic power.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
This compound (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv) or Thionyl Chloride
-
Catalytic DMF (2-3 drops)
-
Base: Pyridine (3.0 equiv) or Triethylamine (TEA) with DMAP (10 mol%)
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Protocol:
-
Activation (Acid Chloride Formation):
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under inert atmosphere (
or Ar). -
Add catalytic DMF (essential for Vilsmeier-Haack type activation of the oxalyl chloride).
-
Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 equiv).
-
Observation: Gas evolution (
, , ) will occur. -
Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 1-2 hours until gas evolution ceases.
-
Optional: If the acid chloride is volatile or the byproduct interferes, concentrate in vacuo and re-dissolve in DCM.
-
-
Coupling:
-
Cool the acid chloride solution back to 0°C.
-
Add Pyridine (3.0 equiv) (acts as both base and acyl-transfer catalyst).
-
Add this compound (1.0 equiv) as a solution in DCM (or minimal DMF if solubility is poor).
-
Critical Step: If reaction is sluggish after 1 hour, add DMAP (10 mol%) . The formation of the N-acylpyridinium ion is often necessary to acylate such weak amines.
-
-
Workup:
Methodology B: The "Precision Tool" (HATU/HOAt)
Best for: Chiral acids (low racemization risk), acid-sensitive substrates, or parallel medicinal chemistry.
HATU generates the OAt-active ester, which utilizes the neighboring group effect (pyridine nitrogen in the HOAt moiety) to accelerate aminolysis by up to 100x compared to HOBt esters.
Reagents:
-
Carboxylic Acid (1.1 equiv)
-
This compound (1.0 equiv)
-
HATU (1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF or DMA (Anhydrous is critical)
Protocol:
-
Pre-activation:
-
Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 - 0.2 M).
-
Add DIPEA (3.0 equiv). Stir for 5 minutes.
-
Add HATU (1.2 equiv). The solution typically turns yellow/orange.
-
Wait: Stir for 15-30 minutes at RT. This ensures complete formation of the OAt-active ester.
-
-
Addition:
-
Add this compound (1.0 equiv) in one portion.
-
Temperature: Start at RT.[2] If no product forms after 4 hours (check LCMS), heat to 50°C.
-
-
Workup (DMF Removal):
Methodology C: The "Green & Scalable" (T3P - Propylphosphonic Anhydride)
Best for: Large scale, simple workup, and extremely weak nucleophiles.
T3P is a cyclic anhydride that drives coupling with low epimerization. It is often superior to HATU for anilines because it can be heated safely to drive the reaction.
Protocol:
-
Combine Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Pyridine (3.0 equiv) in EtOAc or 2-MeTHF.
-
Add T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv).
-
Heat is Key: Stir at RT for 30 mins, then heat to reflux (or 60-70°C). The thermal energy helps overcome the activation barrier of the deactivated amine.
-
Workup: Wash with water and 1M NaOH. T3P byproducts are water-soluble, simplifying purification.[5]
Part 3: Data & Visualization
Comparative Analysis of Conditions
| Parameter | Acid Chloride (Method A) | HATU (Method B) | T3P (Method C) |
| Reactivity | Highest (Aggressive) | High | Moderate-High |
| Substrate Scope | Robust acids only | Sensitive/Chiral acids | Scalable/Stubborn amines |
| Moisture Sensitivity | High | Moderate | Low |
| Byproduct Removal | Evaporation/Wash | Chromatography often needed | Aqueous Wash (Excellent) |
| Cost | Low | High | Moderate |
Diagram 1: Reaction Workflow (Method A - Acid Chloride)
Caption: Step-by-step workflow for the Acid Chloride activation method, highlighting the critical DMAP intervention point.
Diagram 2: Mechanistic Decision Tree
Caption: Logic gate for selecting the optimal coupling protocol based on the carboxylic acid partner's properties.
Part 4: References
-
Dunetz, J. R., et al. (2011).[5][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[7][8] An efficient peptide coupling additive."[3] Journal of the American Chemical Society.
-
Tran, L. D., et al. (2015). "Method for the Synthesis of 8-Aminoquinoline Amides." Journal of Organic Chemistry. (Contextual reference for 8-AQ directing group installation).
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[8] Tetrahedron.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 8-Aminoquinoline-6-carboxylate by Column Chromatography
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development facing the challenges of purifying ethyl 8-aminoquinoline-6-carboxylate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues encountered during column chromatography.
I. Understanding the Challenges
This compound, a key building block in the synthesis of various pharmacologically active compounds, often presents purification difficulties. These challenges stem from its inherent chemical properties.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to purify by silica gel column chromatography?
A1: The primary difficulty lies in the basicity of the 8-amino group. This amine functionality interacts strongly with the acidic silanol groups on the surface of silica gel, leading to several common issues[1]:
-
Irreversible Adsorption: The compound can stick to the column and fail to elute.
-
Peak Tailing: The interaction causes the compound to elute slowly and over a large volume of solvent, resulting in broad, tailing peaks.
-
Poor Separation: Tailing peaks often co-elute with impurities, making it difficult to obtain a pure product.
Q2: What are the common impurities I should be aware of during the synthesis and purification of this compound?
A2: The synthesis of quinoline derivatives can result in various impurities, including positional isomers and byproducts from side reactions.[1][2] Depending on the synthetic route, you may encounter starting materials that have not fully reacted or oxidized byproducts.
Q3: Can the compound degrade during purification?
A3: Yes, some 8-aminoquinoline derivatives can be sensitive to prolonged exposure to the acidic environment of silica gel, as well as to air and light.[1] This can lead to the formation of degradation products, further complicating the purification process.
II. Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the column chromatography of this compound.
Problem 1: The compound is not eluting from the silica gel column.
-
Cause: Strong interaction between the basic 8-amino group and acidic silica gel.[1]
-
Solution 1: Add a basic modifier to the mobile phase. The most common and effective solution is to add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to the eluent.[1][3][4] This base will neutralize the acidic sites on the silica, reducing the affinity of your compound for the stationary phase.
-
Recommended Concentration: Start with 0.1-1% triethylamine in your mobile phase.[1]
-
-
Solution 2: Switch to a different stationary phase. If a basic modifier is not sufficient or is incompatible with your compound, consider using a less acidic stationary phase.
Problem 2: The compound is eluting with significant peak tailing, leading to poor separation.
-
Cause: Similar to the non-elution issue, this is due to the strong interaction with silica gel.
-
Solution 1: Optimize the concentration of the basic modifier. A slight increase in the concentration of triethylamine (e.g., from 0.5% to 1%) can often improve peak shape.
-
Solution 2: Employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen the elution band. For example, you can start with a hexane/ethyl acetate mixture and gradually increase the proportion of ethyl acetate or even add a small amount of methanol to the mobile phase.[5]
-
Solution 3: Consider reversed-phase chromatography. If the compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., using a C18 column) with a mobile phase like acetonitrile/water or methanol/water can be a highly effective alternative.[1][3]
Problem 3: The purified compound shows signs of degradation.
-
Cause: Sensitivity to the acidic stationary phase, air, or light.[1]
-
Solution 1: Minimize contact time with silica gel. Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.
-
Solution 2: Work under an inert atmosphere. If your compound is sensitive to air oxidation, perform the purification under a nitrogen or argon atmosphere.[1]
-
Solution 3: Protect from light. Wrap the column and collection tubes in aluminum foil to prevent photodegradation.[1]
Problem 4: Difficulty separating positional isomers.
-
Cause: Positional isomers often have very similar polarities, making them difficult to separate.[1]
-
Solution 1: High-performance liquid chromatography (HPLC). For challenging separations, preparative HPLC with a high-resolution column may be necessary.
-
Solution 2: Recrystallization. If a suitable solvent system can be found, recrystallization can be a powerful technique for separating isomers.
Data Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Compound will not elute | Strong interaction with acidic silica gel | Add 0.1-1% triethylamine to the mobile phase; Switch to alumina or amine-functionalized silica[1][4] |
| Significant peak tailing | Strong interaction with acidic silica gel | Optimize basic modifier concentration; Use a gradient elution; Consider reversed-phase chromatography[5] |
| Product degradation | Sensitivity to acid, air, or light | Minimize column contact time; Work under an inert atmosphere; Protect from light[1] |
| Co-elution of impurities | Similar polarity of compounds | Optimize the mobile phase polarity; Try a different stationary phase; Use preparative HPLC for difficult separations |
| Poor recovery of the compound | Irreversible adsorption or degradation | Use a basic modifier or an alternative stationary phase; Minimize exposure to harsh conditions[1] |
III. Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
This protocol is a general guideline for the purification of this compound on silica gel.
-
Mobile Phase Selection:
-
Begin by performing thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).[1]
-
Add 0.5-1% triethylamine to the chosen solvent system.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack evenly.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.[1]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared mobile phase.
-
Collect fractions and monitor the elution of the product by TLC.[1]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to completely remove residual triethylamine.[1]
-
Workflow Diagram
Caption: Workflow for Column Chromatography with a Basic Modifier.
IV. Alternative Purification Strategy
Protocol 2: Acid-Base Extraction
For separating the basic this compound from neutral or acidic impurities, an acid-base extraction can be a highly effective preliminary purification step.[1]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.[1]
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Shake vigorously. The protonated product will move into the aqueous layer.[1]
-
Separate the aqueous layer. Repeat the extraction of the organic layer two more times with fresh acid.
-
-
Basification and Re-extraction:
-
Combine the aqueous extracts.
-
Cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The product will precipitate as the free base.[1]
-
Extract the product back into an organic solvent (e.g., DCM) three times.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter and concentrate under reduced pressure to yield the partially purified product, which can then be further purified by column chromatography if necessary.[1]
-
Logical Relationship Diagram
Caption: Logic of Purification via Acid-Base Extraction.
V. References
-
Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives - Benchchem. Available from:
-
Technical Support Center: Optimizing Reactions for Substituted Quinoline-Thiols - Benchchem. Available from:
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from:
-
Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. Available from: [Link]
-
Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. Available from:
Sources
Quinoline Purification: Technical Support & Troubleshooting Hub
Topic: Removal of Unreacted Aniline Precursors from Quinoline Product Document ID: QN-PUR-001 Status: Active Audience: Organic Chemists, Process Engineers
The Core Problem: The pKa Trap
Why standard extraction fails: Many researchers attempt to separate aniline from quinoline using standard acid/base extraction, only to find both compounds co-eluting. This occurs because their basicities are nearly identical.
| Compound | Structure | Boiling Point | pKa (Conjugate Acid) | Basicity |
| Aniline | Primary Amine | 184 °C | 4.6 | Weak Base |
| Quinoline | Tertiary Heterocycle | 237 °C | 4.9 | Weak Base |
The Consequence: Because
Protocol A: Chemical Scavenging (The Acetylation Method)
Best For: High-purity requirements (<5g scale), removing trace aniline (<5%). Mechanism: Aniline is a primary amine and can be acetylated. Quinoline is a tertiary amine and cannot. By converting aniline to acetanilide, you remove its basicity, allowing for easy acid-base separation.
The Workflow Logic
Figure 1: Selective derivatization workflow converting basic aniline to neutral acetanilide.
Step-by-Step Protocol
-
Derivatization: Dissolve the crude reaction mixture in a minimal amount of inert solvent (e.g., toluene) or use neat if liquid. Add 1.5 equivalents of acetic anhydride (relative to the estimated aniline impurity).
-
Reflux: Heat to reflux for 30–60 minutes. This ensures complete conversion of aniline to acetanilide.
-
Acid Extraction: Cool the mixture and transfer to a separatory funnel. Add 2M HCl. Shake vigorously.
-
Chemistry: Quinoline protonates and moves to the aqueous layer. Acetanilide (amide) remains neutral and stays in the organic layer.
-
-
Wash: Wash the aqueous layer twice with dichloromethane (DCM) to remove any trapped acetanilide.
-
Recovery: Basify the aqueous layer with 4M NaOH until pH > 10. The solution will turn cloudy as free-base quinoline oils out.
-
Extraction: Extract the aqueous layer with DCM (3x). Dry combined organics over
and evaporate.
Protocol B: Fractional Distillation
Best For: Large scale (>10g), heavily contaminated mixtures.
Mechanism: Exploiting the
Critical Parameters
-
Vacuum: High vacuum (<10 mmHg) is required to prevent thermal decomposition/polymerization (tar formation).
-
Apparatus: A Vigreux column (at least 20cm) is mandatory. Simple distillation will result in co-distillation due to azeotropic behavior.
| Fraction | Temperature (at 15 mmHg) | Composition | Action |
| Fore-run | 70–80 °C | Unreacted Aniline | Discard / Recycle |
| Intermediate | 80–105 °C | Mixed Fraction | Save for re-distillation |
| Main Run | 110–115 °C | Pure Quinoline | Collect |
Warning: Quinoline oxidizes rapidly. Distill under inert atmosphere (
) if possible and store in dark, amber glass.
Protocol C: Chromatography (The "Tailing" Fix)
Best For: Final polishing, removing trace colored impurities. Issue: Quinoline streaks/tails on silica gel due to interaction with acidic silanol groups.
The "Amine Modifier" Solution
Standard silica chromatography fails for quinoline without modification. You must deactivate the silica.
-
Mobile Phase: Hexane : Ethyl Acetate (Start 9:1).
-
Modifier: Add 1% Triethylamine (TEA) or 1%
to the mobile phase.-
Why: The TEA binds to the acidic sites on the silica, allowing the quinoline to elute as a tight, symmetrical band.
-
-
TLC Visualization: Quinoline is UV active (blue fluorescence at 254/365 nm). Aniline stains yellow/brown with iodine or ninhydrin; Quinoline does not stain intensely with ninhydrin.
Troubleshooting & FAQs
Q: My quinoline product turned red/brown overnight. Is it ruined?
A: Not necessarily.
-
Cause: Aniline impurities oxidize rapidly in air to form colored azobenzene-like compounds. Even <1% aniline can discolor the entire batch.
-
Fix: Perform Protocol A (Acetylation) immediately to scavenge the remaining aniline, then distill the quinoline. Store under argon.
Q: Can I use diazotization instead of acetylation?
A: Yes, but it is riskier.
-
Method: Dissolve in dilute HCl, cool to 0°C, add
. Aniline forms a diazonium salt.[2] Warm to 60°C to decompose the diazonium salt to phenol. Extract the phenol with NaOH. -
Verdict: We recommend Acetylation (Protocol A) because it avoids the formation of potentially explosive diazonium intermediates and toxic nitrogen oxides.
Q: I have a stubborn emulsion during the extraction step.
A: This is common with quinoline bases.
-
Solution: Filter the biphasic mixture through a pad of Celite to break surface tension. Alternatively, add saturated brine to increase the ionic strength of the aqueous layer.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for amine separation and Skraup synthesis workup).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. (Physical data: BP, pKa).
- Furniss, B. S.Purification of Quinoline via Zinc Chloride Complex. In Vogel's Textbook, p. 908.
Sources
Storage conditions to prevent oxidation of ethyl 8-aminoquinoline-6-carboxylate
Welcome to the Technical Support Center for ethyl 8-aminoquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this compound to prevent oxidation and ensure experimental success.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] However, its chemical structure, featuring an aromatic amine group on a quinoline scaffold, makes it susceptible to oxidative degradation.[2][3] Oxidation can lead to the formation of colored impurities, loss of compound integrity, and ultimately, compromised experimental results. This guide provides a comprehensive overview of the factors contributing to oxidation and outlines robust strategies to maintain the stability and purity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: The oxidation of this compound is primarily driven by three main factors:
-
Atmospheric Oxygen: The amino group is susceptible to reaction with oxygen in the air, a common issue with aromatic amines.[4] This process can be accelerated by the presence of light and heat.
-
Light Exposure: Similar to other quinoline derivatives, exposure to light, particularly UV radiation, can provide the energy to initiate and propagate oxidative reactions.[5] This photodegradation can lead to the formation of hydroxyquinolines and other degradation byproducts.[3]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation. Storing the compound at elevated temperatures can significantly accelerate its degradation.[6][7]
Q2: I've noticed my solid sample of this compound has changed color over time. What does this indicate?
A2: A change in color, typically to a yellow or brown hue, is a strong visual indicator of oxidation.[8] The initial high-purity solid should be a light-colored powder. The formation of colored byproducts is due to the creation of oxidized species and conjugated systems. If you observe a color change, it is highly recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with your experiment.
Q3: What are the ideal storage conditions for solid this compound?
A3: To minimize oxidation of the solid compound, we recommend the following storage protocol:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the kinetic rate of oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative reactions.[4] |
| Light | Amber Vial or Light-Protected Container | Prevents photodegradation.[5] |
| Container | Tightly Sealed, Non-reactive Material (e.g., Glass) | Prevents exposure to atmospheric moisture and oxygen, and avoids reaction with the container material.[6][9] |
Q4: How should I handle the compound during weighing and preparation of solutions to minimize oxidation?
A4: Proper handling during experimental setup is crucial. Follow these steps to minimize exposure to oxidative conditions:
-
Inert Atmosphere: If possible, handle the solid compound in a glovebox or under a gentle stream of an inert gas like argon or nitrogen.
-
Minimize Exposure Time: Weigh the required amount of the compound quickly and efficiently to reduce its exposure to the atmosphere.
-
Use Degassed Solvents: For preparing solutions, use solvents that have been degassed by sparging with an inert gas or by the freeze-pump-thaw method. This removes dissolved oxygen, a key contributor to oxidation in solution.[10]
-
Protect from Light: Work in a fume hood with the sash lowered to minimize light exposure and wrap your flasks and vials in aluminum foil.[10]
Q5: My analytical data (HPLC/LC-MS) shows multiple unexpected peaks after dissolving the compound. What could be the cause?
A5: The appearance of multiple unexpected peaks in your chromatogram often points to degradation of the compound in solution. Here's a troubleshooting workflow to identify and resolve the issue:
Caption: Simplified proposed oxidation pathway.
By understanding the susceptibility of this compound to oxidation and implementing the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of their compound and the reliability of their experimental outcomes.
References
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023-10-12).
- Metabolism of 8-aminoquinoline antimalarial agents* - IRIS.
- Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.
- The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery - DOI.
- (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023-10-09).
- Recent Studies of Antioxidant Quinoline Derivatives - Ingenta Connect.
- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies - PubMed. (2022-12-30).
- Recent Studies of Antioxidant Quinoline Derivatives | Bentham Science Publishers. (2013-03-01).
- Amine | Organic Chemistry, Structure & Uses | Britannica.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023-11-09).
- SAFETY DATA SHEET - Fisher Scientific. (2010-06-22).
- Metabolism of 8-aminoquinoline antimalarial agents - PubMed.
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. (2025-08-06).
- SAFETY DATA SHEET - Fisher Scientific. (2009-09-26).
- Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. - Liverpool School of Tropical Medicine.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
- Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives - Benchchem.
- MATERIAL SAFETY DATA SHEET - Tri-iso.
- Technical Support Center: Degradation of 2-Amino-4-hydroxy-8-methylquinoline - Benchchem.
- The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study.
- 8-Aminoquinoline - Safety Data Sheet - ChemicalBook. (2026-01-17).
- Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC. (2022-05-31).
- Material Safety Data Sheet 8-Hydroxyquinoline Section 1 - The Lab Depot.
- Technical Support Center: Degradation of 2-Methyl-8-quinolinecarboxaldehyde - Benchchem.
- C5–H carboxylation of 8-aminoquinolines - ResearchGate.
- Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid - ResearchGate. (2025-08-06).
- Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. tri-iso.com [tri-iso.com]
- 8. Recent Studies of Antioxidant Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 9. Amine | Organic Chemistry, Structure & Uses | Britannica [britannica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: TLC Analysis of Ethyl 8-aminoquinoline-6-carboxylate
Ticket ID: TLC-8AQ-6EST Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Last Updated: February 15, 2026[1]
Executive Summary & Molecule Profile
User Query: "How do I effectively visualize ethyl 8-aminoquinoline-6-carboxylate on TLC plates? I need to distinguish it from starting materials and byproducts."
Scientist’s Analysis: To visualize This compound , you must exploit its three distinct structural features: the conjugated quinoline system (UV active), the basic heterocyclic nitrogen (alkaloid stains), and the primary aromatic amine (amine-specific stains).[1][2]
Molecule Profile
| Feature | Chemical Basis | Visualization Method |
| Quinoline Core | Extended | UV 254 nm (Quenching), UV 365 nm (Fluorescence) |
| Heterocyclic Nitrogen | Tertiary amine-like basicity | Dragendorff’s Reagent (Orange spots) |
| 8-Amino Group | Primary aromatic amine (Aniline-like) | Ninhydrin (Variable color), Ehrlich’s Reagent |
| Ethyl Ester | Carbonyl group | Iodine (Reversible adsorption), Vanillin (General) |
Visualization Protocols (Tiered Approach)
Do not rely on a single method. Use this tiered workflow to cross-validate your compound's identity.
Tier 1: Non-Destructive Visualization (The "Quick Check")
Always perform this step first.[2]
A. Short-Wave UV (254 nm) [1][3]
-
Mechanism: The conjugated quinoline ring absorbs 254 nm light, quenching the fluorescence of the F254 indicator in the silica gel.
-
Observation: Dark/Purple spots on a bright green background.[1]
-
Limit of Detection: ~100 ng.[1]
-
Note: This confirms the presence of the aromatic core but does not distinguish between the product and other quinoline byproducts (e.g., the carboxylic acid hydrolysis product).
B. Long-Wave UV (365 nm) [1][3]
-
Mechanism: 8-aminoquinoline derivatives often exhibit Intramolecular Charge Transfer (ICT), leading to native fluorescence.[1]
-
Observation: Likely blue or cyan fluorescence on a dark background.[1]
-
Expert Insight: The intensity of fluorescence is pH-dependent. If the spot is faint, expose the plate to ammonia vapor (basic) to deprotonate the amine, potentially enhancing fluorescence.[1][2]
Tier 2: Functional Group Verification (Chemical Stains)
Use these destructive methods to confirm specific functional groups.[1][2]
Protocol A: Dragendorff’s Reagent (Specific for Quinoline Core)
Best for confirming the heterocyclic nitrogen.[2]
-
Preparation: Mix Solution A (0.85g bismuth subnitrate in 10mL acetic acid/40mL water) with Solution B (8g KI in 20mL water). Dilute 1:2:10 (A:B:Water) before use.[1]
-
Application: Dip the plate or spray until damp.[1] Do not heat.
-
Observation: Orange to Red-Orange spots on a yellow background.[1]
-
Why it works: The bismuth-iodide complex coordinates with the basic quinoline nitrogen.[1]
Protocol B: Ninhydrin Stain (Specific for Amines)
Best for confirming the 8-amino group.[1][2]
-
Preparation: 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid.
-
Application: Dip/spray and heat at 110°C for 2-3 minutes.
-
Observation:
-
Critical Warning: Primary aromatic amines (anilines) react slower and with less color intensity than aliphatic amines.[1] Do not assume "no reaction" if you don't see a deep purple immediately.[1]
Protocol C: Ehrlich’s Reagent (Alternative for Aromatic Amines)
Use if Ninhydrin is ambiguous.[1][2]
-
Preparation: 1g p-dimethylaminobenzaldehyde in 50mL HCl/50mL Ethanol.
-
Application: Spray and warm gently.
-
Observation: Yellow to Red spot. Specific for primary aromatic amines and activated aromatics.[1]
Visualization Decision Matrix
Use this logic flow to determine the best visualization method for your specific stage of experimentation.
Figure 1: Decision tree for selecting the appropriate visualization method based on structural features.[1]
Troubleshooting Common Issues (FAQ)
Q1: My spot is "tailing" or streaking badly. Why?
-
Cause: The quinoline nitrogen and the amino group are basic. They interact strongly with the acidic silanol (Si-OH) groups on the silica plate, causing drag.[1][2]
-
Solution: Pre-treat your plate or modify your mobile phase.[1]
Q2: I see a new spot at the baseline that wasn't there before.
-
Cause: Hydrolysis of the ethyl ester. Silica gel is slightly acidic and hygroscopic.[1] If the plate sits too long, the ester at position 6 can hydrolyze to the carboxylic acid (8-aminoquinoline-6-carboxylic acid), which is very polar and sticks to the baseline.[1][2]
-
Verification: The baseline spot will likely be UV active and stain with Bromocresol Green (yellow spot on blue background) indicating an acid.[3]
Q3: Ninhydrin isn't turning purple.
-
Cause: As noted in Protocol B, aromatic amines (anilines) form Schiff bases with Ninhydrin but often lack the resonance stabilization to form the deep "Ruhemann's Purple" seen with amino acids.[1]
-
Solution: Look for a yellow/orange spot upon heating.[1] Alternatively, use Ehrlich’s Reagent , which is more specific for anilines.[1]
Troubleshooting Workflow: Tailing & Separation
Figure 2: Logic flow for correcting peak shape issues caused by basic nitrogen interactions.
References
-
Moffat, A. C., Osselton, M. D., & Widdop, B. (2011).[1][2] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[1] (Standard reference for Dragendorff and alkaloid visualization).
-
Touchstone, J. C. (1992).[1][2] Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.[1] (Foundational text on TLC mechanisms and visualization).
-
Li, J., et al. (2019).[1][2] "Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation." Scientific Reports.[1] (Discusses fluorescence properties of 8-aminoquinolines).
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Raal, A., et al. (2020).[1][2][5] "Dragendorff's reagent: Historical perspectives and current status." Pharmazie.[1][6] (Detailed mechanism of Dragendorff's interaction with nitrogenous bases).
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Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Ethyl 8-Aminoquinoline-6-carboxylate
In the landscape of pharmaceutical research and drug development, the robust and reliable analysis of novel chemical entities is paramount. Ethyl 8-aminoquinoline-6-carboxylate, a quinoline derivative of significant interest, requires precise analytical methodologies to ensure purity, stability, and overall quality. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for its analysis. While specific, validated methods for this exact compound are not widely published, this document synthesizes established principles of chromatography and data from analogous quinoline structures to propose effective starting points for method development and optimization.[1][2]
The inherent basicity of the 8-amino group and the aromatic nature of the quinoline core present unique challenges in chromatographic separation, including potential peak tailing on traditional silica-based columns and the need for careful mobile phase pH control.[3] This guide will explore several reversed-phase HPLC (RP-HPLC) approaches, comparing their potential performance in terms of retention, resolution, and analysis time.
Understanding the Analyte: this compound
The chemical structure of this compound, with its ionizable amino group and hydrophobic quinoline backbone, dictates the strategy for HPLC method development. The primary amine is basic, meaning the mobile phase pH will significantly influence its retention. At a pH below its pKa, the amine will be protonated, leading to increased polarity and potentially earlier elution in reversed-phase chromatography. Conversely, at a pH above its pKa, it will be in its neutral, more hydrophobic form, resulting in stronger retention.
Comparative Analysis of Proposed HPLC Methods
This section details three distinct RP-HPLC methods, each designed with a different analytical goal in mind: a robust starting method, a rapid screening method, and a high-resolution method for impurity profiling.
| Parameter | Method 1: Robust General-Purpose | Method 2: Rapid Screening | Method 3: High-Resolution Impurity Profiling |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 2.7 µm | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | 10 mM Ammonium Acetate, pH 6.8 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 10-90% B in 15 min | 20-80% B in 5 min | 30-70% B in 25 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 40 °C | 35 °C |
| Detection (UV) | 254 nm | 254 nm | 254 nm and 280 nm |
| Expected Retention | Moderate | Short | Long |
| Primary Advantage | Good starting point, balances speed and resolution. | High throughput for screening purposes. | Enhanced selectivity for closely related impurities. |
Method 1: Robust General-Purpose C18 Method
This method serves as a reliable starting point for the analysis of this compound. The use of a standard C18 column provides a good balance of hydrophobic retention and is widely available.[4][5] The acidic mobile phase (0.1% formic acid) ensures the protonation of the basic amino group, which can help to mitigate peak tailing by reducing interactions with residual silanols on the silica surface.[6] A 15-minute gradient from low to high organic content allows for the elution of a range of compounds with varying polarities.
Method 2: Rapid Screening with a Shorter Column
For high-throughput applications, such as reaction monitoring or initial purity assessments, a faster method is often required. This approach utilizes a shorter column with smaller particles to reduce analysis time without a significant loss of efficiency.[4] The use of 0.1% TFA as a mobile phase additive can provide sharper peaks for basic compounds due to its ion-pairing properties. The elevated temperature of 40°C will reduce the mobile phase viscosity, allowing for a faster flow rate and shorter run times.[7]
Method 3: High-Resolution Impurity Profiling with a Phenyl-Hexyl Column
When the goal is to separate the main peak from closely related impurities, a high-resolution method is necessary. This method employs a longer column to increase the theoretical plates and a phenyl-hexyl stationary phase.[8][9] Phenyl phases offer alternative selectivity, particularly for aromatic compounds, through pi-pi interactions. The use of a near-neutral pH mobile phase (ammonium acetate, pH 6.8) will result in the analyte being in its less polar, neutral form, leading to stronger retention and potentially better separation from less hydrophobic impurities. Methanol is chosen as the organic modifier as it can offer different selectivity compared to acetonitrile.[10] The shallow gradient over a longer time further enhances the resolution of closely eluting peaks.
Experimental Protocols
Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition of the chosen HPLC method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC System Preparation and Operation
-
Set up the HPLC system with the specified column and mobile phases.
-
Purge the system to remove any air bubbles and ensure a stable baseline.
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes.
-
Set the column oven to the specified temperature.[11]
-
Set the UV detector to the appropriate wavelength(s). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Inject the prepared sample and start the data acquisition.
Method Development and Optimization Workflow
The development of a robust HPLC method is an iterative process. The following workflow can be used to optimize the separation of this compound.
Caption: A workflow diagram for HPLC method development and optimization.
Logical Relationships in HPLC Parameter Selection
The choice of each HPLC parameter is interconnected and should be considered holistically.
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Navigating the Structural Void: A Comparative Guide to the Characterization of Ethyl 8-Aminoquinoline-6-carboxylate
For researchers and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is the bedrock of understanding its function and potential. Ethyl 8-aminoquinoline-6-carboxylate, a substituted quinoline, belongs to a class of nitrogen-containing heterocycles renowned for their diverse biological activities, from anti-malarial to anti-cancer agents.[1][2][3][4] However, a critical piece of data is conspicuously absent from the public record: a single-crystal X-ray diffraction structure.
This guide addresses this data gap head-on. In the absence of a definitive crystal structure, we present a multi-faceted approach to the characterization of this compound. We will first detail the gold-standard methodology for obtaining a crystal structure, providing a protocol for researchers to generate this data. Subsequently, we will offer a comparative analysis of powerful alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA)—that provide crucial, albeit indirect, structural insights. Finally, we will touch upon the burgeoning field of computational modeling as a predictive tool.
The Gold Standard: A Protocol for Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement of a molecule in the solid state.[5][6][7][8] The process, from obtaining suitable crystals to final structure refinement, is a meticulous one. The absence of a published structure for this compound presents an opportunity for novel research.
The Crystallization Bottleneck: Strategies and Considerations
The primary hurdle in SCXRD is often the growth of high-quality single crystals.[5][9] Quinoline derivatives, due to their planar and often rigid nature, can be challenging to crystallize. Here, we outline a systematic approach.
Experimental Protocol: Crystallization of this compound
-
Synthesis and Purification:
-
Synthesize this compound through established methods, such as those adapted from the Povarov reaction or other strategies for functionalizing the 8-aminoquinoline scaffold.[10][11]
-
Purify the crude product to the highest possible degree (>99%) using flash column chromatography or recrystallization. Impurities can significantly hinder crystal growth.
-
-
Solvent Screening:
-
Begin with a qualitative solubility assessment in a range of solvents, from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, acetonitrile, ethyl acetate).
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent to near-saturation. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.[12] This is often the simplest and most effective starting point.
-
Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4°C).[13]
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small vial. In a larger, sealed container, place a larger volume of a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[14]
-
Anti-Solvent Diffusion (Liquid-Liquid): Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals may form at the interface over time.
-
| Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | Gradual increase in concentration | Simple, requires minimal material | Can lead to "skin" formation on the surface |
| Slow Cooling | Decreased solubility with temperature | Good for compounds with temperature-dependent solubility | Requires careful control of cooling rate |
| Vapor Diffusion | Gradual decrease in solvent quality | Excellent control over supersaturation | Can be slow, requires careful setup |
| Anti-Solvent Diffusion | Direct mixing to induce precipitation | Can be rapid | May lead to amorphous solid if not controlled |
From Crystal to Structure: The Diffraction Experiment
Once a suitable single crystal (ideally 0.1-0.5 mm in size) is obtained, the X-ray diffraction experiment can proceed.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A selected crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined (the "phase problem"), which allows for the calculation of an electron density map. Atoms are fitted into this map, and the structure is refined to give the final atomic coordinates.
A World Without Crystals: Alternative and Complementary Characterization Techniques
In the absence of a crystal structure, a combination of other analytical techniques is essential to confirm the identity and purity of this compound and to infer structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][15] For substituted quinolines, 1D (¹H and ¹³C) and 2D NMR experiments can provide a wealth of information about the connectivity of atoms.[16][17][18]
Key Insights from NMR:
-
¹H NMR: The chemical shifts, integration, and coupling constants of the proton signals can confirm the presence of the ethyl group and the substitution pattern on the quinoline ring. The protons on the quinoline core typically resonate in the aromatic region (δ 6.5-9.0 ppm).[16]
-
¹³C NMR: Provides a "fingerprint" of the carbon skeleton, with each unique carbon atom giving a distinct signal.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirming the covalent structure.[17]
Workflow for NMR-based Structural Elucidation:
Caption: NMR workflow for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for determining the molecular weight of a compound.[19][20][21][22] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.
Key Insights from MS:
-
Molecular Ion Peak (M⁺): The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the synthesized compound.[23][24]
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide clues about its structure.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula (e.g., C₁₂H₁₂N₂O₂ for the target compound).[25]
Comparison of Ionization Techniques:
| Ionization Method | Principle | Best For | Information Provided |
| Electron Ionization (EI) | High-energy electrons bombard the sample | Volatile, thermally stable compounds | Rich fragmentation, library searchable |
| Electrospray Ionization (ESI) | Sample solution is sprayed into a strong electric field | Polar, non-volatile, large molecules | "Soft" ionization, minimal fragmentation |
| MALDI-TOF | Laser desorption from a matrix | Proteins, polymers, large molecules | High mass range, good for mixtures |
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This technique is crucial for confirming the empirical formula of a newly synthesized compound. For nitrogen-containing heterocycles, ensuring complete combustion is key to obtaining accurate results.[26]
Expected Elemental Composition for C₁₂H₁₂N₂O₂:
-
Carbon (C): 66.65%
-
Hydrogen (H): 5.59%
-
Nitrogen (N): 12.96%
A close correlation between the experimental results and these theoretical values provides strong evidence for the purity and identity of the compound.
Computational Chemistry
In the absence of experimental data, computational methods can predict the most stable three-dimensional conformation of a molecule.[27][28] While not a substitute for experimental data, these predictions can offer valuable insights into the molecule's shape and potential intermolecular interactions.
Workflow for Conformational Analysis:
Caption: Computational workflow for predicting molecular conformation.
Conclusion: A Holistic Approach to Structural Characterization
While the crystal structure of this compound remains to be determined, this should not be a barrier to its study. By employing a combination of robust analytical techniques, researchers can confidently ascertain its identity, purity, and covalent structure. This guide provides a roadmap for both generating the definitive crystal structure and for a comprehensive characterization in its absence. The synergy of SCXRD, NMR, MS, and EA, supplemented by computational insights, represents the modern, rigorous approach to small molecule characterization that is essential for advancing drug discovery and materials science.
References
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About Characterization and Monitoring Technologies > Mass Spectrometry - CLU-IN. (2018, September 7). Retrieved from [Link]
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Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. (2024, November 23). Retrieved from [Link]
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Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023, March 1). Retrieved from [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Retrieved from [Link]
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Prediction of Charged Small Molecule Conformations in Solution using a Balanced ML/MM Potential | ChemRxiv. (2025, September 18). Retrieved from [Link]
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Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). Retrieved from [Link]
-
crystallization of small molecules. Retrieved from [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Retrieved from [Link]
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Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025, August 6). Retrieved from [Link]
-
Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy - PubMed. (2010, December 15). Retrieved from [Link]
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Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU. Retrieved from [Link]
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Mass spectrometry (MS) - Organic Chemistry - Jack Westin. Retrieved from [Link]
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Crystallization - Organic Chemistry at CU Boulder. Retrieved from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018, June 28). Retrieved from [Link]
-
Predicting Molecular Conformation via Dynamic Graph Score Matching - NeurIPS. Retrieved from [Link]
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Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Retrieved from [Link]
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Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling | Journal of Chemical Education. (2021, July 1). Retrieved from [Link]
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Structure elucidation of quinoline| NMR Spectroscopy - YouTube. (2023, August 5). Retrieved from [Link]
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X-ray Diffraction Protocols and Methods | Springer Nature Experiments. Retrieved from [Link]
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(IUCr) How to grow crystals for X-ray crystallography. (2024, October 16). Retrieved from [Link]
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How to Determine Molecular Weight? - Mtoz Biolabs. Retrieved from [Link]
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A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC. Retrieved from [Link]
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X-ray single-crystal diffraction | FZU. Retrieved from [Link]
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New computational chemistry techniques accelerate the prediction of molecules and materials | MIT NSE. (2025, January 15). Retrieved from [Link]
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How do you confirm final product from mass spectrum? - ResearchGate. (2014, March 10). Retrieved from [Link]
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NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed. (2014, March 15). Retrieved from [Link]
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[2405.04916] Predicting the binding of small molecules to proteins through invariant representation of the molecular structure - arXiv. (2024, May 8). Retrieved from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27). Retrieved from [Link]
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Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. Retrieved from [Link]
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Nitrogen-containing heterocycles Definition - Organic Chemistry II Key Term | Fiveable. (2025, September 15). Retrieved from [Link]
-
Small molecule crystallography - Excillum. Retrieved from [Link]
-
Nitrogen-Containing Heterocyclic Compounds | Request PDF - ResearchGate. Retrieved from [Link]
-
Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate. Retrieved from [Link]
-
Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti - The Royal Society of Chemistry. Retrieved from [Link]
-
Nitrogen Containing Heterocycles | Encyclopedia MDPI. (2023, March 2). Retrieved from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (2014, January 15). Retrieved from [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC. (2022, May 31). Retrieved from [Link]
-
Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid - ResearchGate. (2025, August 6). Retrieved from [Link]
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(PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - ResearchGate. Retrieved from [Link]
-
(PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation - ResearchGate. (2025, September 30). Retrieved from [Link]
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Analytical Discrimination of Ethyl 8-Aminoquinoline-6-Carboxylate: A Comparative Guide to Regioisomer Identification
Executive Summary & Scientific Context
The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials (Primaquine, Tafenoquine) and emerging metalloprotease inhibitors. However, the synthesis of ethyl 8-aminoquinoline-6-carboxylate via classical cyclization methods (Skraup, Doebner-von Miller) is prone to severe regioisomerism.
When cyclizing 3-substituted or 4-substituted anilines, the ring closure can occur at either of the two available ortho positions, leading to mixtures of 5-, 6-, and 7-substituted isomers. Misidentification of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data and failure in late-stage lead optimization.
This guide provides a definitive, self-validating workflow to distinguish the 6-carboxylate target from its 5- and 7-carboxylate regioisomers using 1H NMR coupling constants and NOESY correlations as the primary determinants.
The Regioisomer Challenge: Synthesis & Mechanism
The primary route to this compound often involves the Skraup reaction of ethyl 4-amino-3-nitrobenzoate (or similar precursors) with glycerol/acrolein, followed by reduction of the nitro group.
The Ambiguity of Cyclization
In the Skraup synthesis, the directing effects of the pre-existing substituents on the benzene ring determine the position of cyclization. However, steric hindrance and electronic competition often result in a mixture.
-
Target (6-isomer): Cyclization occurs para to the nitro group (or ortho to the amine).
-
Contaminant (5-isomer): Cyclization occurs at the crowded position between substituents.
-
Contaminant (7-isomer): Often arises if the starting material substitution pattern allows alternative ring closure.
Visualization: Synthesis & Isomer Generation
Figure 1: Synthetic pathway illustrating the origin of regioisomers during the Skraup cyclization process.
Analytical Discrimination Strategy
The most reliable method for differentiation is 1H NMR Spectroscopy , specifically analyzing the Spin-Spin Coupling Constants (
The "Smoking Gun": Meta vs. Ortho Coupling
In the quinoline system, the magnitude of the coupling constant depends entirely on the relative position of the remaining protons.
Scenario A: The Target (this compound)
-
Structure: Substituents at positions 6 (Ester) and 8 (Amine).
-
Remaining Protons: H5 and H7.
-
Relationship: H5 and H7 are meta to each other (separated by one carbon).
-
Expected Signal: Two doublets with a small coupling constant (
Hz) .
Scenario B: The 5-Carboxylate Isomer
-
Structure: Substituents at positions 5 (Ester) and 8 (Amine).
-
Remaining Protons: H6 and H7.
-
Relationship: H6 and H7 are ortho to each other (adjacent carbons).
-
Expected Signal: Two doublets with a large coupling constant (
Hz) .
Scenario C: The 7-Carboxylate Isomer
-
Structure: Substituents at positions 7 (Ester) and 8 (Amine).[1]
-
Remaining Protons: H5 and H6.
-
Relationship: H5 and H6 are ortho to each other.
-
Expected Signal: Two doublets with a large coupling constant (
Hz) .
Comparative Data Table
| Feature | Target: 6-Carboxylate | Isomer: 5-Carboxylate | Isomer: 7-Carboxylate |
| Benzene Ring Protons | H5, H7 | H6, H7 | H5, H6 |
| Coupling Type | Meta | Ortho | Ortho |
| 1.5 – 2.5 Hz | 8.0 – 9.0 Hz | 8.0 – 9.0 Hz | |
| NOESY Correlation | 8-NH | 8-NH | 8-NH |
| C=O IR Shift | ~1715 cm | ~1725 cm | ~1720 cm |
Visualization: NMR Decision Logic
Figure 2: Decision tree for structural assignment based on NMR coupling constants.
Experimental Protocols
1H NMR Characterization Protocol
-
Solvent: DMSO-d
(Preferred over CDCl to sharpen the amine protons and prevent aggregation). -
Concentration: 10 mg/mL.
-
Frequency: Minimum 400 MHz (600 MHz recommended to resolve H2/H3/H4 from benzene protons).
-
Key Assignment Steps:
-
Identify the Pyridine Ring protons (H2, H3, H4). H2 is typically the most deshielded (~8.8 ppm, dd). H3 is the most shielded (~7.5 ppm, dd).
-
Locate the Benzene Ring protons. Look for the two signals that are not part of the pyridine AMX system.
-
Calculate
: Measure the distance between the peaks of the doublet in Hz.-
If
Hz Target . -
If
Hz Reject .
-
-
HPLC Purity & Separation Method
Regioisomers often have very similar retention times. This method utilizes a Phenyl-Hexyl column which provides superior selectivity for aromatic isomers compared to standard C18.
-
Column: Waters XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
60% B -
15-20 min: 60%
95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Rationale: The 8-amino group creates an intramolecular hydrogen bond (or lack thereof depending on pH), altering the effective hydrophobicity. The Phenyl-Hexyl phase exploits
interactions which differ significantly between the planar 6-isomer and the sterically twisted 5-isomer.
References
-
Skraup Synthesis Mechanism & Regioselectivity
- Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions.
-
Source:
- NMR Coupling Constants in Aromatic Systems: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Note: Standard reference for ortho (7-9Hz) vs meta (1-3Hz) coupling.
-
8-Aminoquinoline Therapeutics
- Vale, N., et al. (2009). Primaquine conjugates: synthesis and antiplasmodial activity.
-
Source:
-
Quinoline NMR Data Verification
- Pretsch, E., et al. (2009).
-
Source:
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Safety Operating Guide
Operational Guide: Disposal & Handling of Ethyl 8-aminoquinoline-6-carboxylate
Topic: Ethyl 8-aminoquinoline-6-carboxylate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Summary & Compound Intelligence
Immediate Action Required: Treat this compound as a high-potency hematological toxin and aquatic pollutant .
As a Senior Application Scientist, I urge you to look beyond the generic "organic waste" label. This compound is a derivative of the 8-aminoquinoline pharmacophore (analogous to Primaquine/Tafenoquine). While specific SDS data for this ester may be sparse, the structural class dictates the safety protocol.[1]
The "Why" Behind the Protocol:
-
Hematological Risk: 8-aminoquinolines are known to cause methemoglobinemia (oxidation of hemoglobin) and hemolysis, particularly in individuals with G6PD deficiency. Skin absorption is a viable route of entry.
-
Environmental Persistence: The quinoline ring is resistant to biodegradation and toxic to aquatic life (Category 2/3). It must never enter the sewer system.
-
Chemical Reactivity: The C6-ester is stable, but the C8-amine is prone to oxidation. Waste streams must be kept non-oxidizing to prevent the formation of reactive quinone-imines.
Hazard Characterization Table
| Parameter | Classification (Inferred from Class) | Operational Implication |
| Physical State | Solid (likely crystalline powder) | High dust inhalation risk. Use weighing boat/funnel. |
| Acute Toxicity | Cat 4 (Oral/Dermal/Inhalation) | Zero-skin-contact policy. Double nitrile gloves required. |
| Target Organ | Blood (Methemoglobinemia) | Monitor for cyanosis (blue lips/fingernails) if exposed. |
| Aquatic Tox | Chronic Cat 3 | Strict containment. All rinseate must be captured. |
| Reactivity | Acid-sensitive (Amine) | Incompatible with strong oxidizers (e.g., Nitric acid). |
Waste Segregation Decision Matrix
Effective disposal begins with segregation. Mixing this compound with incompatible streams (like strong oxidizers) can generate toxic nitrogen oxide gases.
Figure 1: Segregation logic to prevent cross-contamination and ensure proper incineration profiles.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired stocks, weighing paper, contaminated gloves, spill cleanup materials.
-
Containment: Do not throw loose powder into a general hazardous bin. Place the material inside a clear, sealable secondary bag (e.g., Ziploc) first.
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: this compound.
-
Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.[2]
-
-
Consolidation: Place the sealed bag into the Solid Hazardous Waste Drum .
-
Note: If the compound is a "P-listed" acute toxin (unlikely for this specific ester but possible for potent analogs), it requires a dedicated container. For this ester, standard toxic solid waste is sufficient [1].
-
Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)
Applicability: Mother liquors, NMR samples, rotary evaporator traps.
-
pH Check: Ensure the waste solution is not highly acidic (pH < 2) or basic (pH > 12).[3] Extreme pH can degrade the container or react with other wastes. Neutralize to pH 5–9 if necessary before adding to the drum [2].
-
Solvent Compatibility:
-
Scenario 1 (DCM/Chloroform): Pour into Halogenated Waste .
-
Scenario 2 (Ethanol/Ethyl Acetate/DMSO): Pour into Non-Halogenated Waste .
-
-
Rinseate Management: Triple-rinse all glassware with a minimal amount of acetone or ethanol. Do not rinse in the sink. Add these rinses to the liquid waste container.
Protocol C: Empty Container Management
Regulatory Insight: Under RCRA (40 CFR § 261.7), a container is "RCRA Empty" only if:
-
All wastes have been removed by pouring/pumping.
-
No more than 2.5 cm (1 inch) of residue remains.
-
Crucial Step: For acute toxins or highly potent compounds, the container must be triple-rinsed with a solvent capable of dissolving the residue. The rinsate must be disposed of as hazardous waste (Protocol B). Only then can the glass be discarded in the broken glass/sharps bin [3].
Emergency Response: Spill Management
Scenario: You drop a 5g vial of this compound powder on the floor.
Do NOT:
-
Use a vacuum cleaner (creates aerosolized dust).
-
Wipe with a dry paper towel (spreads dust).
Figure 2: Wet-method cleanup prevents aerosolization of toxic dust.
Cleanup Solution: Use a surfactant-based cleaner (soapy water) or ethanol. Avoid bleach, as hypochlorite can react with the amine to form chloramines (toxic gas).
Regulatory Compliance & Transport
-
US EPA (RCRA): While this compound is not explicitly "P-listed" or "U-listed" by name, it must be characterized by the generator.
-
Determination: Classify as Characteristic Waste - Toxic (due to aquatic/blood toxicity profile).
-
Waste Codes: If dissolved in ignitable solvent, use D001 . If toxic, default to generator knowledge or testing (TCLP not standard for this, so use "Toxic" label).
-
-
DOT Shipping (if transporting waste):
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound).
-
UN Number: UN 2811.
-
Packing Group: III (Low to medium danger).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2]
-
PubChem. (n.d.). 8-Aminoquinoline Compound Summary. National Library of Medicine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
